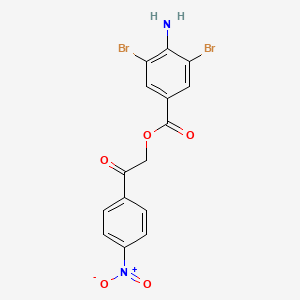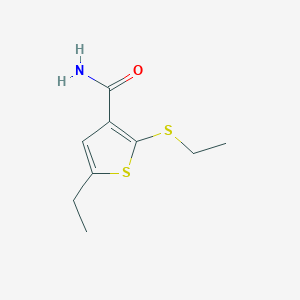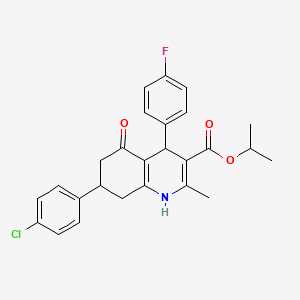
(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including benzothiazole, thiazolidine, and thioxo groups. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Thiazolidine Ring: This step might involve the reaction of a thiourea derivative with an α-halo ketone.
Formation of the Ylidene Linkages: This can be accomplished through condensation reactions, often using aldehydes or ketones as starting materials.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up of the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo and methoxy groups.
Reduction: Reduction reactions can target the carbonyl and ylidene groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Industry
The compound may find use in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
- (2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
Uniqueness
The unique combination of functional groups and structural elements in the compound may confer distinct chemical and biological properties, making it a valuable target for research and development.
特性
分子式 |
C24H19N3O3S4 |
|---|---|
分子量 |
525.7 g/mol |
IUPAC名 |
(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19N3O3S4/c1-4-12-26-20(28)18(22-25(2)16-13-15(30-3)10-11-17(16)32-22)33-23(26)19-21(29)27(24(31)34-19)14-8-6-5-7-9-14/h4-11,13H,1,12H2,2-3H3/b22-18-,23-19- |
InChIキー |
DYTOQXCDFMGDTP-RSFSRFMPSA-N |
異性体SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)C5=CC=CC=C5)/S3)CC=C |
正規SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5=CC=CC=C5)S3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)


![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)


